3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a thiadiazole ring, a pyrrolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The pyrrolidine ring is then introduced through a cyclization reaction, and the benzonitrile group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action of 3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have been studied for their antibacterial and antifungal properties.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile is unique due to its combination of a thiadiazole ring, a pyrrolidine ring, and a benzonitrile group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-7-10-2-1-3-11(6-10)14(19)18-5-4-12(9-18)20-13-8-16-21-17-13/h1-3,6,8,12H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCEDIHHJKETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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